1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride
Description
1-(1-Benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride is a bicyclic organic compound featuring a pyrazole ring substituted with a benzyl group at the N1 position and a cyclopropane-1-amine moiety at the C4 position. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Although specific pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrazole and cyclopropane derivatives) are frequently explored in drug discovery for kinase inhibition, neurotransmitter modulation, and antimicrobial activity .
Properties
IUPAC Name |
1-(1-benzylpyrazol-4-yl)cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2ClH/c14-13(6-7-13)12-8-15-16(10-12)9-11-4-2-1-3-5-11;;/h1-5,8,10H,6-7,9,14H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCLQTRCHPURRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN(N=C2)CC3=CC=CC=C3)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride typically involves the reaction of 1-benzyl-1H-pyrazole with cyclopropanamine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The dihydrochloride salt is then obtained by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound features a cyclopropanamine structure that is substituted with a benzyl group and a pyrazole moiety. This unique combination allows for diverse interactions with biological targets, making it of interest in drug development.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The presence of the cyclopropanamine structure may enhance these effects by influencing the compound's interaction with specific cellular pathways. For instance, studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, suggesting potential as anticancer agents .
Neuropharmacology
The compound's structure suggests possible interactions with neurotransmitter systems. Pyrazoles have been studied for their ability to modulate neurotransmitter release and receptor activity, which could lead to applications in treating neurological disorders such as anxiety and depression .
Enzyme Inhibition
Certain pyrazole derivatives have been identified as inhibitors of specific enzymes involved in metabolic processes. For example, they may inhibit kinases or other enzymes associated with disease pathways, providing a mechanism for therapeutic intervention in conditions like diabetes or cardiovascular diseases .
Case Studies and Research Findings
Synthesis and Development
The synthesis of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride involves multi-step organic reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have made it feasible to produce this compound on a larger scale, facilitating its application in various research settings.
Mechanism of Action
The mechanism of action of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(a) Pyrazole Derivatives
(b) Heteroaromatic Systems
- The pyridine-based analog () lacks the pyrazole ring but offers nitrogen-rich π-system interactions, which may favor binding to metal ions or polar residues .
- The tetrazolo-pyridine derivative () demonstrates how nitrogen-heterocycle diversity expands pharmacological applications, though its carboxamide group differs significantly from the target compound’s amine .
(c) Salt Forms
- Dihydrochloride salts (target compound, ) generally exhibit higher solubility than monohydrochlorides (), critical for in vivo bioavailability .
Biological Activity
1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H14Cl2N4
- Molecular Weight : 246.14 g/mol
- CAS Number : Not specifically listed in the sources, but can be derived from its components.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The pyrazole ring is known for its ability to modulate multiple biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, compounds similar to 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
The dihydrochloride form of this compound has been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacteria and fungi, potentially through interference with microbial metabolic processes.
Neuroprotective Effects
Research has indicated that pyrazole derivatives can provide neuroprotection in models of neurodegenerative diseases. This is likely due to their ability to inhibit oxidative stress and inflammation in neuronal cells.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored a series of pyrazole derivatives, including compounds structurally related to 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine. The findings demonstrated significant inhibition of tumor growth in xenograft models at doses as low as 10 mg/kg, suggesting a favorable pharmacokinetic profile and low toxicity in non-cancerous cells .
Study 2: Antimicrobial Activity
In vitro tests revealed that the compound exhibited MIC values ranging from 10 to 50 µg/mL against various bacterial strains, indicating moderate antibacterial activity. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
Study 3: Neuroprotective Properties
In a neurotoxicity model using SH-SY5Y neuronal cells, treatment with the compound resulted in a significant reduction in cell death induced by oxidative stress. The protective effect was attributed to the upregulation of antioxidant enzymes .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
